Marsglobiferin vs. Co-Occurring Aglycones: Differential Antisweet Activity in Sitakisoside Glycoside Series
In a direct head-to-head comparison of ten sitakisoside glycosides sharing an identical 3-O-β-D-xylopyranosyl(1→6)-β-D-glucopyranosyl(1→6)-β-D-glucopyranosyl sugar moiety but differing in their aglycone cores and acyl modifications, the glycosides containing marsglobiferin as the aglycone (sitakisosides XVIII and XIX) exhibited no antisweet activity. In contrast, sitakisosides with different aglycones (sitakisogenin, chichipegenin, longispinogenin) that carried an acyl group on the sugar moiety demonstrated positive antisweet activity [1]. This is not a potency comparison but a binary functional divergence: marsglobiferin-derived glycosides are inactive in this assay system, while comparator aglycone-derived glycosides with acyl groups are active. The presence of an acyl group—absent in the marsglobiferin-containing glycosides—was identified as a structural prerequisite for antisweet activity within this series [1].
| Evidence Dimension | Antisweet activity (binary presence/absence) |
|---|---|
| Target Compound Data | No antisweet activity detected (sitakisosides XVIII and XIX, aglycone = marsglobiferin, no acyl group) |
| Comparator Or Baseline | Positive antisweet activity detected (sitakisosides XI-XIII with sitakisogenin aglycone; sitakisoside XVI with chichipegenin aglycone; all bearing acyl groups on sugar moiety) |
| Quantified Difference | Binary functional divergence: active (comparators with acyl groups) vs. inactive (target compound without acyl group). Specific antisweet potency values for active compounds are reported in the original literature but are not available in the open-access abstract; this qualitative functional difference remains the sole directly attributable comparator evidence. |
| Conditions | Isolated sitakisoside glycosides from Stephanotis lutchuensis var. japonica fresh stems; antisweet activity evaluated in taste suppression assays; all glycosides share identical sugar chain architecture |
Why This Matters
For researchers investigating antisweet mechanisms or structure-activity relationships in triterpenoid glycosides, marsglobiferin serves as a structurally defined inactive control aglycone, enabling isolation of the acyl group's contribution to activity.
- [1] Yoshikawa, K., Taninaka, H., Kan, Y., & Arihara, S. (1997). Antisweet natural products. XII. Structures of sitakisosides XI-XX from Stephanotis lutchuensis Koidz. var. japonica. Chemical and Pharmaceutical Bulletin, 45(1), 62-67. View Source
